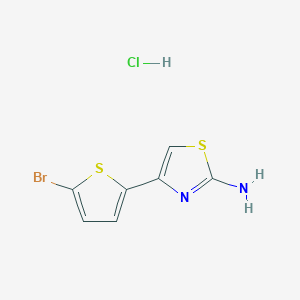

4-(5-溴噻吩-2-基)噻唑-2-胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4-(5-Bromothiophen-2-yl)thiazol-2-amine” is a heterocyclic organic compound with the molecular formula C7H5BrN2S2 and a molecular weight of 261.16 . It belongs to the category of thiazoles . The IUPAC name of this compound is 4-(5-bromothiophen-2-yl)-1,3-thiazol-2-amine .

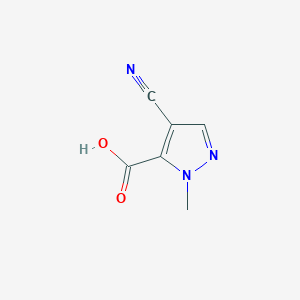

Molecular Structure Analysis

The molecular structure of “4-(5-Bromothiophen-2-yl)thiazol-2-amine” can be represented by the canonical SMILES string: C1=C(SC(=C1)Br)C2=CSC(=N2)N . The InChI Key for this compound is MMZHPDCFNLBMBY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The compound has a boiling point of 392.1ºC at 760mmHg and a density of 1.796g/cm³ . It has 2 H-Bond acceptors and 1 H-Bond donor .科学研究应用

Antibacterial Activity

The emergence of antibiotic-resistant bacteria poses a significant global health challenge. Researchers have explored novel antimicrobial agents to combat this issue. Thiazole derivatives, including 4-(5-bromothiophen-2-yl)thiazol-2-amine hydrochloride, exhibit promising antibacterial properties . Further studies could focus on its mechanism of action, spectrum of activity, and potential clinical applications.

Anticancer Potential

Thiazole-based compounds have attracted attention in cancer research. The synthesized compound may possess anticancer properties, similar to other thiazole derivatives . Investigating its effects on cancer cell lines, understanding its mode of action, and assessing its toxicity profile are essential steps toward potential clinical use.

Photovoltaic Materials

4,7-bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole, a related compound, serves as a red monomer for polymer semiconductors used in photovoltaic solar cell devices . Researchers could explore the electronic properties, charge transport behavior, and stability of this compound in organic photovoltaics.

Metal Complex Formation

Schiff bases, which incorporate thiazole moieties, can form stable complexes with metal ions. These complexes often exhibit excellent catalytic activity. Investigating the coordination chemistry of 4-(5-bromothiophen-2-yl)thiazol-2-amine hydrochloride with various metal ions could yield valuable insights .

Anti-inflammatory Effects

Thiazole derivatives have been associated with anti-inflammatory activity. Researchers could explore the potential of this compound in modulating inflammatory pathways, potentially contributing to drug development for inflammatory diseases .

作用机制

Target of Action

The compound “4-(5-Bromothiophen-2-yl)thiazol-2-amine hydrochloride” belongs to the class of thiazole derivatives . Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds . They have been reported to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . .

Mode of Action

Thiazole derivatives are known to interact with various targets leading to a range of biological activities . The interaction of the compound with its targets can lead to changes at the molecular level, affecting the function of the target proteins or enzymes.

Biochemical Pathways

Thiazole derivatives are known to affect various biochemical pathways due to their diverse biological activities . The downstream effects of these interactions can lead to changes in cellular processes and functions.

Result of Action

Thiazole derivatives are known to have a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific effects of this compound would depend on its interaction with its targets and the biochemical pathways it affects.

属性

IUPAC Name |

4-(5-bromothiophen-2-yl)-1,3-thiazol-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2S2.ClH/c8-6-2-1-5(12-6)4-3-11-7(9)10-4;/h1-3H,(H2,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAHHOIPLUORWRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)C2=CSC(=N2)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClN2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-Bromothiophen-2-yl)-1,3-thiazol-2-amine hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-oxo-3H-[1,3]oxazolo[4,5-b]pyridine-7-carboxylate](/img/structure/B2429245.png)

![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-bromo-5-methoxyphenyl)methanone](/img/structure/B2429248.png)

![4-(6-nitrobenzo[d]thiazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide](/img/structure/B2429250.png)

![2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2429251.png)

![(E)-N'-(4-hydroxybenzylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide](/img/structure/B2429252.png)

![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2429254.png)

![N-mesityl-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)acetamide](/img/structure/B2429257.png)

![(2Z)-3-[5-(4-chlorophenyl)-2-furyl]-2-cyano-N-(2-methoxyphenyl)acrylamide](/img/structure/B2429264.png)